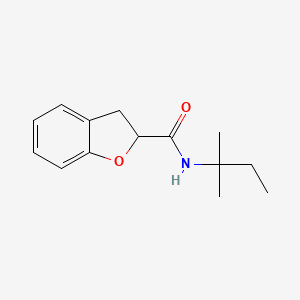
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one works by inhibiting the enzyme GABA-T, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one increases the levels of GABA in the brain, which in turn enhances the inhibitory effects of GABA on neuronal activity. This leads to a calming and anti-seizure effect, as well as a reduction in drug-seeking behavior and anxiety and depression symptoms.
Biochemical and Physiological Effects:
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been shown to increase GABA levels in the brain, leading to a calming and anti-seizure effect. It has also been shown to reduce drug-seeking behavior and have anxiolytic and antidepressant effects. 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one is a potent and selective inhibitor of GABA-T, making it a valuable tool for studying the role of GABA in the brain. Its ability to increase GABA levels in the brain has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders. However, 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one is a synthetic compound and may not accurately reflect the effects of endogenous GABA in the brain. Additionally, its use in lab experiments may be limited by its cost and availability.
将来の方向性
There are several future directions for the study of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one. One potential direction is the development of more potent and selective GABA-T inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the use of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one in combination with other drugs may enhance its therapeutic effects and reduce potential side effects. Overall, the study of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has the potential to lead to the development of new and effective treatments for various neurological and psychiatric disorders.
合成法
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-cyclopropylacetylpyrrole, followed by the addition of azocane-1-carbonyl chloride and subsequent purification steps. The synthesis of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学的研究の応用
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been investigated for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Its ability to increase GABA levels in the brain has been shown to have a calming and anti-seizure effect, making it a promising candidate for the treatment of epilepsy. 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction. Additionally, 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been shown to have anxiolytic and antidepressant effects in preclinical studies, indicating its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
4-(azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-10-12(11-17(14)13-6-7-13)15(19)16-8-4-2-1-3-5-9-16/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTLKUYARLUHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)


![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)


![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)
